Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782475
InChI: InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)
SMILES:
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16782475

Molecular Formula: C13H20N4O3

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl 3-(6-aminopyrazin-2-yl)oxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)
Standard InChI Key SSQPTKBJDXDUOU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N

Introduction

Chemical Identity and Structural Features

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate belongs to the class of heterocyclic compounds, combining a pyrrolidine ring with a pyrazine moiety. The (S)-stereochemistry at the pyrrolidine C3 position is essential for its biological interactions.

Molecular and Stereochemical Properties

  • IUPAC Name: (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₃H₂₀N₄O₃

  • Molecular Weight: 280.32 g/mol

  • CAS Number: 1417789-47-9

  • Stereochemistry: The chiral center at C3 adopts the (S)-configuration, confirmed by X-ray crystallography in analogous compounds .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1417789-47-9
Molecular FormulaC₁₃H₂₀N₄O₃
Molecular Weight280.32 g/mol
SMILESCC(C)(C)OC(=O)N1CC@@HOC2=NC(=CN=C2)N
InChIKeySSQPTKBJDXDUOU-VIFPVBQESA-N

The pyrrolidine ring adopts a puckered conformation, while the pyrazine moiety contributes planar geometry, enabling π-π stacking interactions in target binding .

Synthesis and Optimization

The synthesis of tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate involves multistep reactions emphasizing stereochemical control and functional group compatibility.

Mesylation-Etherification Strategy

A widely employed method involves:

  • Mesylation of (S)-3-hydroxypyrrolidine:
    (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the mesylate intermediate at 0–20°C .

  • Nucleophilic Substitution:
    The mesylate undergoes displacement with 6-aminopyrazin-2-ol in polar aprotic solvents (e.g., DMF) at 60–80°C, facilitated by potassium carbonate.

Yield: 78–85% after silica gel chromatography .

Direct Coupling via Mitsunobu Reaction

Alternative approaches utilize the Mitsunobu reaction, coupling (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 6-aminopyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .

Yield: 70–75% .

Table 2: Comparative Synthesis Conditions

MethodReagentsSolventTemperatureYield
Mesylation-EtherificationMsCl, TEA, K₂CO₃DCM/DMF60–80°C85%
Mitsunobu ReactionDEAD, PPh₃THF0°C → RT75%

Stereochemical Control

The (S)-configuration is preserved using enantiomerically pure starting materials. Chiral HPLC analysis confirms >99% enantiomeric excess (ee).

Applications in Pharmaceutical Development

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate is a versatile intermediate in oncology and immunology drug discovery.

CCR4 Antagonists

RAPT Therapeutics utilized analogous tert-butyl-protected pyrrolidines in synthesizing CCR4 antagonists, which inhibit regulatory T-cell (Treg) infiltration into tumors . The pyrazine moiety enhances solubility and target affinity .

Kinase Inhibitors

The compound serves as a precursor in Janus kinase (JAK) and Bruton’s tyrosine kinase (BTK) inhibitors. The 6-aminopyrazine group chelates active-site residues, improving potency .

Future Directions

Advances in continuous-flow synthesis and biocatalytic desymmetrization could enhance the compound’s accessibility. Its role in PROTACs (Proteolysis-Targeting Chimeras) is under exploration, leveraging the pyrazine’s ability to recruit E3 ubiquitin ligases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator